molecular formula C15H20N2 B3062258 3-[(4-methylpiperidin-1-yl)methyl]-1H-indole CAS No. 21000-95-3

3-[(4-methylpiperidin-1-yl)methyl]-1H-indole

Cat. No.: B3062258
CAS No.: 21000-95-3
M. Wt: 228.33 g/mol
InChI Key: DGCGMYNLCDVYMB-UHFFFAOYSA-N
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Description

3-[(4-methylpiperidin-1-yl)methyl]-1H-indole is a useful research compound. Its molecular formula is C15H20N2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-[(4-methylpiperidin-1-yl)methyl]-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpiperidine with indole derivatives through various methods, including Mannich reactions. The compound can be derived from 3-methylindole, which reacts with formaldehyde and 4-methylpiperidine to yield the desired product. This synthetic route is crucial for producing derivatives that exhibit enhanced biological activity.

Anticancer Properties

Numerous studies have investigated the anticancer potential of indole derivatives, including this compound. In a study assessing a series of similar compounds, it was found that certain derivatives exhibited cytotoxic activity against various cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116) cells. The most potent compounds demonstrated IC50 values lower than that of the reference drug, 5-fluorouracil, indicating promising anticancer activity .

Table 1: Cytotoxic Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism
3hHUH7<5Apoptosis
3gMCF7<10Apoptosis
3kHCT116<15Apoptosis

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes relevant to various diseases. For instance, derivatives containing the indole structure have been shown to inhibit SARS-CoV 3CL protease effectively. The modifications at specific positions on the indole ring significantly influence their inhibitory potency .

Table 2: Inhibitory Activity Against SARS-CoV Protease

CompoundPosition SubstituentInhibition Ratio (1 mM)
3aBr90.54%
3eNO293.96%
3hCOCH395.37%

Study on Anticancer Activity

A detailed investigation into the anticancer properties of indole derivatives revealed that compounds similar to this compound induced apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed through Hoechst staining, indicating that these compounds could serve as potential chemotherapeutic agents .

Neuroprotective Effects

Recent research has suggested that compounds like this compound may exhibit neuroprotective effects by acting on acetylcholinesterase (AChE). This action is particularly relevant in the context of Alzheimer's disease, where inhibiting AChE can help alleviate cognitive decline .

Properties

IUPAC Name

3-[(4-methylpiperidin-1-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-12-6-8-17(9-7-12)11-13-10-16-15-5-3-2-4-14(13)15/h2-5,10,12,16H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCGMYNLCDVYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175210
Record name Indole, 3-((4-methylpiperidino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21000-95-3
Record name Indole, 3-((4-methylpiperidino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021000953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 3-((4-methylpiperidino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-METHYLPIPERIDINOMETHYL)INDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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